ALDH3A1 Inhibitory Potency: 3‑Fluoro‑4‑(methylsulfonyl)benzaldehyde vs. Non‑Fluorinated Analog
3‑Fluoro‑4‑(methylsulfonyl)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2,100 nM, whereas the non‑fluorinated counterpart, 4‑(methylsulfonyl)benzaldehyde, displays an IC₅₀ of 100,000 nM in the same assay system [1][2]. This nearly 50‑fold difference underscores that the 3‑fluoro substituent is essential for meaningful target engagement, not a superfluous decoration.
| Evidence Dimension | ALDH3A1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM |
| Comparator Or Baseline | 4‑(Methylsulfonyl)benzaldehyde — IC₅₀ = 100,000 nM |
| Quantified Difference | 47.6‑fold more potent |
| Conditions | Human ALDH3A1‑mediated benzaldehyde oxidation; 1 min pre‑incubation with inhibitor; spectrophotometric readout; pH 7.5 |
Why This Matters
If the research objective is to probe ALDH3A1 biology or to develop selective ALDH3A1 inhibitors, the fluorinated compound must be specified; the non‑fluorinated version will generate false negatives at routine screening concentrations.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994, US9328112, A24). IC₅₀ = 2.1 µM for human ALDH3A1. View Source
- [2] BindingDB Entry (CHEMBL1729716, US9328112, A16). IC₅₀ = 100 µM for 4‑(methylsulfonyl)benzaldehyde against human ALDH3A1. View Source
